Yield Stress Comparison: Xanthan Gum vs. Guar Gum in Tomato Ketchup Systems
At equivalent concentration (0.6% w/w), xanthan gum exhibited a significantly higher yield stress than guar gum, demonstrating its superior ability to suspend particulates and prevent phase separation [1].
| Evidence Dimension | Yield stress (σoc, Pa) |
|---|---|
| Target Compound Data | 28.6 ± 0.44 Pa |
| Comparator Or Baseline | Guar gum: 43.3 ± 1.24 Pa; Locust bean gum: 11.0 ± 1.31 Pa; Control (no gum): 9.81 ± 0.41 Pa |
| Quantified Difference | Xanthan gum yield stress is 66% higher than control, while guar gum is 341% higher than control at same concentration; xanthan provides intermediate yield stress with lower flow behavior index (n=0.16 vs. n=0.31 for guar) |
| Conditions | 0.6% (w/w) gum concentration, rheological measurements at 25°C, Herschel-Bulkley model fitting |
Why This Matters
Yield stress directly correlates with suspension stability and mouthfeel; xanthan's moderate yield stress with lower flow behavior index (n=0.16) indicates more pronounced shear-thinning than guar (n=0.31), enabling easier pumping and spreading while maintaining static stability [1].
- [1] Bak J, Yoo B. Rheological properties of thickened beverages: comparison of xanthan gum and guar gum. Prev Nutr Food Sci. 2016;21(4):367-372. doi:10.3746/pnf.2016.21.4.367 View Source
